molecular formula C16H19ClN2O B12816691 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride

4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride

Cat. No.: B12816691
M. Wt: 290.79 g/mol
InChI Key: RYAQVIFIGGPZKK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C15H18ClN2O It is a derivative of benzamide, featuring an aminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride typically involves the reaction of benzylamine with 4-(aminomethyl)benzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of substituted benzamides.

Scientific Research Applications

4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

4-(aminomethyl)-N-benzyl-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C16H18N2O.ClH/c1-18(12-14-5-3-2-4-6-14)16(19)15-9-7-13(11-17)8-10-15;/h2-10H,11-12,17H2,1H3;1H

InChI Key

RYAQVIFIGGPZKK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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